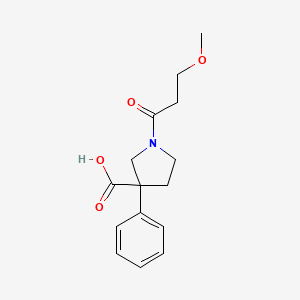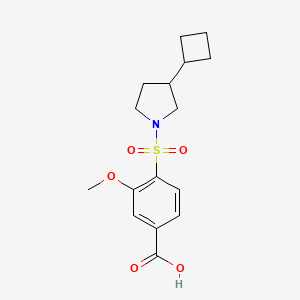![molecular formula C14H14BrN3O B7449382 [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7449382.png)
[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclopentenyl nucleosides and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol in lab experiments is its potential therapeutic properties. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
Future research on [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol could focus on the following directions:
1. Development of more efficient synthesis methods to increase yield and purity of the compound.
2. Investigation of the compound's mechanism of action to better understand its therapeutic properties.
3. Evaluation of the compound's efficacy in pre-clinical and clinical trials for the treatment of various diseases.
4. Exploration of the compound's potential use in combination therapy with other drugs to enhance therapeutic efficacy.
5. Examination of the compound's pharmacokinetics and pharmacodynamics to optimize dosing and administration.
Conclusion
[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its antiviral, anticancer, and anti-inflammatory effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in clinical trials.
Synthesemethoden
The synthesis of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol involves the reaction of 5-bromo-1,7-naphthyridine with cyclopent-2-en-1-ylmethanol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Recent scientific research has focused on the potential therapeutic applications of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol. Studies have shown that this compound exhibits antiviral, anticancer, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c15-12-7-17-14(13-11(12)2-1-5-16-13)18-10-4-3-9(6-10)8-19/h1-5,7,9-10,19H,6,8H2,(H,17,18)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCMEXBMIZOQRL-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=NC=C(C3=C2N=CC=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=NC=C(C3=C2N=CC=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Chloro-5-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7449315.png)


![N-[[1-(2,2,2-trifluoroethyl)triazol-4-yl]methyl]cyclopropanesulfonamide](/img/structure/B7449342.png)
![3-(2-Hydroxyethyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)quinazolin-4-one](/img/structure/B7449350.png)
![sodium;(1R,2S)-2-[(6-bromo-2,3-dihydro-1H-inden-5-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449367.png)
![7-[(2-Methoxypyridin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449368.png)
![3-(4-hydroxyphenyl)-2,2-dimethyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7449376.png)
![(5S)-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B7449385.png)
![7-[2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B7449391.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-methyl-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7449393.png)

![N-(4-chlorophenyl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B7449407.png)
![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]propan-2-yl]methanesulfonamide](/img/structure/B7449414.png)